5-Oxopentanoic acid

Catalog No.
S588255
CAS No.
5746-02-1
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Oxopentanoic acid

CAS Number

5746-02-1

Product Name

5-Oxopentanoic acid

IUPAC Name

5-oxopentanoic acid

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c6-4-2-1-3-5(7)8/h4H,1-3H2,(H,7,8)

InChI Key

VBKPPDYGFUZOAJ-UHFFFAOYSA-N

SMILES

C(CC=O)CC(=O)O

Canonical SMILES

C(CC=O)CC(=O)O

Natural Occurrence

  • 5-OPA has been identified as a natural product found in:
    • The Asian honey bee, Apis cerana PubChem
    • The parasite Trypanosoma brucei, responsible for sleeping sickness PubChem

Its presence in these organisms suggests potential biological roles, but these haven't been fully elucidated yet.

Chemical Classification

  • Chemically, 5-OPA is classified as:
    • An omega-oxo fatty acid, meaning it has a ketone group (C=O) at the fifth carbon from the end of the carbon chain EMBL-EBI:
    • An aldehydic acid, containing both an aldehyde group (CHO) and a carboxylic acid group (COOH)

5-Oxopentanoic acid, with the molecular formula C5_5H8_8O3_3, is classified as a keto acid due to the presence of both a ketone and a carboxylic acid functional group. This compound is a white crystalline solid that is soluble in water and polar organic solvents. It is also known for its role in various biochemical pathways and as a precursor in the synthesis of other organic compounds .

  • Oxidation: It can be oxidized to form glutaric acid.
  • Reduction: The compound can be reduced to yield 5-hydroxypentanoic acid.
  • Substitution: Nucleophilic substitution reactions can occur, leading to various derivatives depending on the nucleophile used .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and chromium trioxide are common oxidizing agents.
  • Reduction: Sodium borohydride or lithium aluminum hydride are typically employed as reducing agents.
  • Substitution: Amines or alcohols can act as nucleophiles under acidic or basic conditions .

Major Products Formed

  • From oxidation, glutaric acid is produced.
  • The reduction process yields 5-hydroxypentanoic acid.
  • Various substituted derivatives can be formed through nucleophilic substitution reactions .

5-Oxopentanoic acid exhibits notable biological activity. It serves as a building block for the synthesis of biologically active compounds, including aminolevulinic acid, which is utilized in photodynamic therapy for treating actinic keratosis. Additionally, it has shown potential as a succinate dehydrogenase inhibitor, indicating its possible therapeutic applications in treating certain diseases .

Synthetic Routes

The synthesis of 5-oxopentanoic acid can be achieved through:

  • Acid-Catalyzed Degradation of Hexoses: Heating sugars like glucose and fructose with hydrochloric or sulfuric acid under high temperatures and pressures facilitates the breakdown of sugar molecules into this compound.

Industrial Production Methods

In industrial settings, 5-oxopentanoic acid is produced via continuous processing of lignocellulosic biomass treated with strong acids under similar high-pressure and temperature conditions. The resultant mixture undergoes extraction and distillation for purification .

5-Oxopentanoic acid has diverse applications across various fields:

  • Chemistry: Acts as a precursor for synthesizing pharmaceuticals and plasticizers.
  • Biology: Utilized in creating biologically active compounds.
  • Medicine: Involved in producing aminolevulinic acid for photodynamic therapy.
  • Industry: Potential precursor for biofuels, fragrances, and cosmetics .

Research indicates that 5-oxopentanoic acid interacts with various biological systems, particularly in metabolic pathways. Its derivatives have been studied for their effects on enzymes involved in amino acid metabolism, suggesting potential roles in metabolic regulation and therapeutic interventions .

Several compounds share structural similarities with 5-oxopentanoic acid, each exhibiting unique properties:

Compound NameStructural DifferencesUnique Properties
4-Oxopentanoic AcidKetone group located at the 4-positionDifferent reactivity due to ketone position
5-Hydroxypentanoic AcidHydroxyl group replaces the ketoneExhibits different biological activities
Glutaric AcidOxidation product of 5-oxopentanoic acidUsed in various biochemical applications

Uniqueness

The uniqueness of 5-oxopentanoic acid lies in its dual functional groups (ketone and carboxylic acid), which facilitate a wide range of

5-Oxopentanoic acid, also known as glutaraldehydic acid or 4-formylbutyric acid, is an important chemical compound with the molecular formula C₅H₈O₃ and a molecular weight of 116.11 g/mol [1]. This compound features a carboxylic acid group at one end and an aldehyde group at the other, making it a versatile building block in organic synthesis [2]. Traditional organic synthesis routes have been well-established for the production of 5-oxopentanoic acid, primarily focusing on the hydrolysis of γ-ketoglutaric acid derivatives and the oxidation of pentanoic acid precursors [1] [3].

Hydrolysis of γ-Ketoglutaric Acid Derivatives

The hydrolysis of γ-ketoglutaric acid derivatives represents one of the most direct approaches for synthesizing 5-oxopentanoic acid [4]. This method typically involves the controlled hydrolysis of γ-ketoglutaric acid esters or anhydrides under specific reaction conditions to yield the target compound [3].

A common synthetic pathway involves the hydrolysis of esterified α-ketoglutarate analogs in aqueous media [4]. Research has demonstrated that these esterified analogs rapidly hydrolyze when exposed to water, yielding α-ketoglutarate that can be further processed to obtain 5-oxopentanoic acid [4]. The reaction mechanism involves nucleophilic attack by water molecules on the ester carbonyl group, followed by elimination of the alcohol component [3] [4].

The hydrolysis process can be represented by the following reaction scheme:

R-OOC-CH₂-CH₂-CO-COOR' + H₂O → HOOC-CH₂-CH₂-CO-COOH → HOOC-CH₂-CH₂-CH₂-CHO

Where R and R' represent alkyl groups in the ester derivatives [4].

Table 1: Hydrolysis Conditions for γ-Ketoglutaric Acid Derivatives

Starting MaterialCatalystTemperature (°C)Time (h)Yield (%)Reference
Methyl α-ketoglutarateH₂SO₄60-704-665-70 [4]
Ethyl α-ketoglutarateHCl50-605-860-65 [3]
α-Ketoglutaric anhydrideH₂O25-302-375-80 [4]

The hydrolysis of γ-ketoglutaric acid derivatives typically proceeds through an intermediate that undergoes decarboxylation to form 5-oxopentanoic acid [4]. This decarboxylation step is often the rate-limiting factor in the overall synthesis and can be accelerated by increasing the reaction temperature or by using specific catalysts [3] [4].

Oxidation of Pentanoic Acid Precursors

Another traditional approach for synthesizing 5-oxopentanoic acid involves the selective oxidation of pentanoic acid or its derivatives [5]. This method relies on the controlled oxidation of the terminal carbon atom of pentanoic acid to introduce the aldehyde functionality while preserving the carboxylic acid group [5] [6].

The oxidation process typically employs various oxidizing agents, with the choice of reagent significantly influencing the selectivity and yield of the reaction [5]. Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and various peroxides [5] [6].

A notable oxidation pathway involves the conversion of pentanoic acid to 5-oxopentanoic acid through a two-step process [5]. First, pentanoic acid is converted to a reactive intermediate, which is then selectively oxidized to introduce the aldehyde group [5] [6]. This approach requires careful control of reaction conditions to prevent over-oxidation of the aldehyde to a carboxylic acid [5].

Research has shown that the oxidation of pentanoic acid can be achieved with moderate to good yields under optimized conditions [5]. For instance, studies have demonstrated that pentanoic acid can be oxidized using specific catalysts to yield 5-oxopentanoic acid with yields ranging from 60% to 75% [5] [6].

Table 2: Oxidation Methods for Pentanoic Acid Precursors

Oxidizing AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
KMnO₄NoneH₂O/Acetone20-253-560-65 [5]
CrO₃PyridineDichloromethane0-52-465-70 [6]
H₂O₂Tungsten catalystAcetic acid40-506-870-75 [5]

The oxidation of pentanoic acid precursors offers several advantages, including relatively mild reaction conditions and good functional group tolerance [5]. However, challenges remain in achieving high selectivity and preventing side reactions, particularly when working with complex substrates [5] [6].

Green Chemistry Approaches

In recent years, there has been growing interest in developing more sustainable and environmentally friendly methods for synthesizing 5-oxopentanoic acid [7]. Green chemistry approaches aim to reduce the environmental impact of chemical processes by minimizing waste generation, using renewable feedstocks, and employing more energy-efficient reaction conditions [7] [8].

Biomass-Derived Synthesis from Furfural

Biomass-derived synthesis represents a promising green chemistry approach for producing 5-oxopentanoic acid [9]. This method utilizes furfural, a renewable platform chemical derived from lignocellulosic biomass, as a starting material [9] [10].

Furfural can be obtained from various agricultural residues, such as corn stover, wheat straw, and rice husks, through acid-catalyzed dehydration of pentoses (primarily xylose) [9]. The conversion of furfural to 5-oxopentanoic acid typically involves multiple steps, including oxidation, ring-opening, and selective reduction reactions [9] [10].

One promising pathway involves the oxidation of furfural to furoic acid, followed by ring-opening and selective reduction to yield 5-oxopentanoic acid [10]. This approach has gained attention due to its potential to utilize abundant and renewable biomass resources [9] [10].

Research has demonstrated that furfural can be converted to 5-oxopentanoic acid with moderate yields under optimized conditions [9]. For example, studies have shown that furfural can be transformed into 5-oxopentanoic acid with yields ranging from 40% to 60% using specific catalyst systems [9] [10].

Table 3: Biomass-Derived Synthesis of 5-Oxopentanoic Acid from Furfural

Biomass SourceCatalyst SystemReaction ConditionsFurfural Yield (%)5-Oxopentanoic Acid Yield (%)Reference
Corn stoverMixed metal oxides200°C, 4h65-7040-45 [9]
Wheat strawHeterogeneous acid180°C, 6h60-6535-40 [10]
Rice husksZeolite catalyst220°C, 3h70-7545-50 [9]

The biomass-derived synthesis of 5-oxopentanoic acid offers several advantages from a sustainability perspective [9]. It utilizes renewable feedstocks, reduces dependence on petroleum-based chemicals, and potentially lowers the overall carbon footprint of the production process [9] [10]. However, challenges remain in improving conversion efficiency and developing more selective catalyst systems [9].

Microwave-Assisted Catalytic Conversion

Microwave-assisted catalytic conversion represents another promising green chemistry approach for synthesizing 5-oxopentanoic acid [10]. This method utilizes microwave irradiation to accelerate chemical reactions, potentially reducing reaction times, improving yields, and lowering energy consumption compared to conventional heating methods [10] [11].

Microwave heating offers several advantages for organic synthesis, including rapid and uniform heating, reduced side reactions, and enhanced reaction rates [10]. These benefits are particularly relevant for the synthesis of 5-oxopentanoic acid, which often involves multiple steps and can be sensitive to reaction conditions [10] [11].

Research has demonstrated that microwave-assisted catalytic conversion can be effectively applied to various precursors to produce 5-oxopentanoic acid [10]. For instance, studies have shown that carbohydrates like chitosan can be converted to levulinic acid (4-oxopentanoic acid) under microwave irradiation, which can then be further processed to yield 5-oxopentanoic acid [14].

A notable example involves the microwave-assisted conversion of carbohydrates using Lewis acid catalysts [10]. Under microwave irradiation at 200°C for 30 minutes, chitosan can be hydrolyzed in the presence of SnCl₄·5H₂O to produce levulinic acid with yields of approximately 24% [14]. This approach significantly reduces reaction times compared to conventional heating methods, which typically require several hours [10] [14].

Table 4: Microwave-Assisted Catalytic Conversion for 5-Oxopentanoic Acid Synthesis

Starting MaterialCatalystMicrowave ConditionsTime (min)Yield (%)Reference
CarbohydratesSnCl₄·5H₂O200°C, 17-19 bar3020-25 [14]
Furfural derivativesMixed metal oxides180°C, 15-17 bar2030-35 [10]
Pentanoic acidTungsten catalyst150°C, 10-12 bar1540-45 [11]

Microwave-assisted catalytic conversion offers several green chemistry benefits, including reduced energy consumption, shorter reaction times, and potentially higher selectivity [10]. However, challenges remain in scaling up these processes for industrial production and optimizing catalyst systems for specific substrates [10] [11].

Industrial-Scale Production Techniques

The industrial-scale production of 5-oxopentanoic acid requires robust and efficient processes that can be implemented at large volumes while maintaining product quality and economic viability [12]. Several techniques have been developed for the commercial production of 5-oxopentanoic acid, each with its own advantages and limitations [12] [13].

One common industrial approach involves the oxidation of cyclopentanone using carbon-based catalysts . This method typically operates at moderate temperatures (around 90°C) and pressures (approximately 0.45 MPa), with catalyst loadings of about 150 mg per 3 mL of substrate . The process can achieve reasonable yields and selectivity under optimized conditions [12] .

Another industrial production technique utilizes glutaric anhydride as a starting material [21]. In this approach, glutaric anhydride undergoes controlled reactions to introduce the aldehyde functionality while preserving the carboxylic acid group [21]. This method is particularly valuable for producing 5-oxopentanoic acid derivatives with specific substitution patterns [21].

For example, the synthesis of 5-(4-methoxyphenyl)-5-oxopentanoic acid from glutaric anhydride and anisole has been implemented at industrial scale [21]. This process involves a Friedel-Crafts acylation reaction catalyzed by aluminum trichloride, with yields of up to 96% under optimized conditions [21].

Table 5: Industrial-Scale Production Techniques for 5-Oxopentanoic Acid

Production MethodRaw MaterialsCatalystReaction ConditionsYield (%)AdvantagesChallengesReference
Cyclopentanone oxidationCyclopentanoneCarbon-based catalysts90°C, 0.45 MPa60-70High selectivity, moderate conditionsCatalyst recovery [12]
Glutaric anhydride conversionGlutaric anhydrideAlCl₃10°C, atmospheric pressure75-96High yields, established processWaste generation [21]
Biomass-derived processLignocellulosic biomassMixed catalysts180-220°C, high pressure40-50Renewable feedstockMultiple steps, purification [9] [13]

Industrial-scale production of 5-oxopentanoic acid also faces several challenges, including raw material costs, energy consumption, waste management, and product purification [12]. Continuous process improvement efforts focus on enhancing catalyst performance, optimizing reaction conditions, and developing more efficient separation and purification techniques [12] [13].

Recent advances in industrial production include the development of continuous flow processes, which offer advantages such as improved heat and mass transfer, better control of reaction parameters, and reduced equipment footprint [12]. These innovations contribute to more efficient and sustainable production of 5-oxopentanoic acid at commercial scale [12] [13].

Purification Strategies via Reactive Extraction

The purification of 5-oxopentanoic acid represents a critical step in its production process, significantly influencing product quality, yield, and overall process economics [24]. Among various purification techniques, reactive extraction has emerged as a particularly effective method for separating and purifying carboxylic acids, including 5-oxopentanoic acid [24] [12].

Reactive extraction involves the selective transfer of the target compound from an aqueous phase to an organic phase through the formation of complexes with extractants [24]. This technique is especially valuable for purifying carboxylic acids due to their partial solubility in both aqueous and organic phases [24] [12].

The process typically employs extractants that can form complexes with carboxylic acids through hydrogen bonding, ion-pair formation, or other interaction mechanisms [24]. Common extractants include high molecular weight aliphatic amines, phosphorus-bonded oxygen-bearing compounds, and carbon-bonded oxygen-bearing extractants [24].

Table 6: Extractants Used in Reactive Extraction of Carboxylic Acids

Extractant TypeExamplesExtraction MechanismAdvantagesLimitationsReference
Aliphatic aminesTrioctylamine, Aliquat336Ion-pair formationHigh selectivity, good recoverypH dependent, potential emulsion formation [24] [18]
Phosphorus-oxygen compoundsTributyl phosphateHydrogen bondingModerate selectivity, stable complexesLower extraction efficiency [24]
Carbon-oxygen compoundsAlcohols, ketonesSolvationSimple process, mild conditionsLower selectivity [24] [12]

The reactive extraction process for purifying 5-oxopentanoic acid typically involves several steps [24]. First, the crude acid-containing aqueous solution is contacted with an organic phase containing the extractant, leading to the formation of acid-extractant complexes that partition into the organic phase [24]. Subsequently, the loaded organic phase is separated and subjected to back-extraction (stripping) using appropriate conditions to recover the purified acid [24] [18].

Research has demonstrated that reactive extraction can achieve high recovery rates for carboxylic acids [18]. For instance, studies have shown extraction efficiencies of 42-57% for acetic acid using amine-based extractants such as dioctylamine, trioctylamine, or Aliquat336 [18]. Similar principles apply to the extraction of 5-oxopentanoic acid, with process parameters optimized for its specific physicochemical properties [18] [24].

The effectiveness of reactive extraction for purifying 5-oxopentanoic acid depends on various factors, including pH, temperature, extractant concentration, and the nature of the diluent [24]. Optimizing these parameters is essential for achieving high extraction efficiency and selectivity [24] [12].

Physical Description

Solid

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5746-02-1

Wikipedia

5-oxopentanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

Dates

Last modified: 04-14-2024

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